molecular formula C15H19N3 B1621485 1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine CAS No. 21241-08-7

1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine

Cat. No.: B1621485
CAS No.: 21241-08-7
M. Wt: 241.33 g/mol
InChI Key: MSWINDLFZDBCLY-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine is a useful research compound. Its molecular formula is C15H19N3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

21241-08-7

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

1-(4-methylphenyl)-1-[2-(6-methylpyridin-3-yl)ethyl]hydrazine

InChI

InChI=1S/C15H19N3/c1-12-3-7-15(8-4-12)18(16)10-9-14-6-5-13(2)17-11-14/h3-8,11H,9-10,16H2,1-2H3

InChI Key

MSWINDLFZDBCLY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CCC2=CN=C(C=C2)C)N

Canonical SMILES

CC1=CC=C(C=C1)N(CCC2=CN=C(C=C2)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting 2-methyl-5-(N-nitroso-2-p-tolylaminoethyl)pyridine with sodium thiosulfate to obtain 2-methyl-5-(N-amino-2-p-tolylaminoethyl)pyridine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared by General Method 1. Triethylamine (13.0 mL, 94.5 mmol) was added dropwise to p-tolylhydrazine hydrochloride (5.0 g, 31.5 mmol) over a period of 5-min. The reaction mixture was stirred for additional 10 min. 5-(2-bromoethyl)-2-methylpyridine (6.3 g, 31.5 mmol) was added dropwise at 25° C. over a period of 10-15 min. The reaction mixture was stirred at RT for 1 h and the subsequently heated at 90° C. for 2-3 h at which point the reaction was found complete by TLC and LC-MS. Reaction mixture was concentrated under reduced pressure and diluted with water (50 mL) and extracted with ethyl acetate (100 mL×2). The organic layer was separated, dried (Na2SO4) and concentrated to obtain crude product as dark brown oil (16.7 g). Purification of crude product by column chromatography (silica gel, 100-200 mesh, eluent: 0-40% ethyl acetate-Hexane) furnished 1.92 g of pure product as brown liquid. Yield: 25%.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Crude 2-methyl-5-(N-nitroso-2-p-tolylaminoethyl)pyridine (612 mg, 2.4 mmol) was dissolved in dry THF (20 cm3) in a dry 3-neck flask under an argon atmosphere and cooled until the internal temperature was between 0-5° C. Solid LiAlH4 (290 mg, 7.7 mmol) was added and the reaction allowed to warm to room temperature. Following 2 hours stirring at room temperature, the reaction was again cooled to 0° C., and quenched with MeOH until no further gas evolution was observed (˜3 cm3). Saturated NaOH solution was then added (3 cm3), followed by H2O (3 cm3), and the medium extracted with CHCl3 (3×50 cm3), the combined extracts were dried (MgSO4), and solvent removed in vacuo to yield a crude orange oil. This could be carried forward to the next step if desired, or stored below 5° C. until required.
Quantity
612 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two

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